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Introduction
PBRM1 (Polybromo-1), a key component of the PBAF (PBRM1-associated BRG1/BRM-

associated factors) chromatin remodeling complex, plays a crucial role in regulating gene

expression.[1][2] Its function is mediated in part by its six bromodomains, which recognize and

bind to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific

chromatin regions.[1][3] Dysregulation of PBRM1 has been implicated in various cancers,

making it an attractive therapeutic target.[1][4] PBRM1-BD2-IN-1 is a selective, cell-active

inhibitor of the second bromodomain of PBRM1 (PBRM1-BD2).[5] These application notes

provide detailed protocols for the in vitro use of PBRM1-BD2-IN-1 to study its biochemical and

cellular effects.
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Bromodomain Kd (μM) Assay

PBRM1-BD2 0.7
Isothermal Titration

Calorimetry (ITC)

PBRM1-BD5 0.35
Isothermal Titration

Calorimetry (ITC)

SMARCA2B 8.1
Isothermal Titration

Calorimetry (ITC)

SMARCA4 5.0
Isothermal Titration

Calorimetry (ITC)

Data sourced from MedChemExpress and NIH publications.[5][6]

Table 2: Inhibitory Activity (IC50) of PBRM1-BD2-IN-1
Target IC50 (μM) Assay

PBRM1-BD2 0.2 AlphaScreen

PBRM1-dependent prostate

cancer cell line growth

Not specified, but effective at

10 μM
Cell Growth Assay

Data sourced from MedChemExpress.[5]

Signaling Pathway and Mechanism of Action
PBRM1 is a subunit of the PBAF chromatin remodeling complex, which utilizes the energy from

ATP hydrolysis to alter nucleosome structure, thereby regulating gene expression. The

bromodomains of PBRM1, particularly BD2 and BD4, are critical for tethering the PBAF

complex to chromatin by recognizing acetylated histone tails.[2][7] PBRM1-BD2-IN-1 acts as a

competitive inhibitor, binding to the acetyl-lysine binding pocket of PBRM1's second

bromodomain. This prevents the engagement of PBRM1 with acetylated histones, leading to

the displacement of the PBAF complex from chromatin and subsequent modulation of gene

expression. In certain cancer contexts, such as PBRM1-dependent prostate cancer, this

inhibition can lead to a reduction in cell proliferation.[4][5]
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Caption: Mechanism of action of PBRM1-BD2-IN-1.

Experimental Protocols
Biochemical Assays
1. Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This assay is used to measure the inhibitory effect of PBRM1-BD2-IN-1 on the interaction

between PBRM1-BD2 and an acetylated histone peptide.

Materials:

His-tagged PBRM1-BD2 protein

Biotinylated H3K14ac peptide

Nickel Chelate (Ni-NTA) Donor Beads (PerkinElmer)
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Streptavidin-coated Acceptor Beads (PerkinElmer)

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

PBRM1-BD2-IN-1 (dissolved in DMSO)

384-well white opaque microplates (e.g., Corning 384-well low-volume)

Plate reader capable of AlphaScreen detection (e.g., EnVision)

Protocol:

Prepare a serial dilution of PBRM1-BD2-IN-1 in DMSO, and then dilute further in Assay

Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 2.5 µL of His-tagged PBRM1-BD2 protein (final concentration ~200 nM) to each well.

Add 2.5 µL of biotinylated H3K14ac peptide (final concentration ~200 nM) to each well.

Incubate the plate at room temperature for 30 minutes with gentle shaking.

In subdued light, prepare a mixture of Ni-NTA Donor Beads and Streptavidin-coated

Acceptor Beads in Assay Buffer (final concentration ~20 µg/mL each).

Add 2.5 µL of the bead mixture to each well.

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

Read the plate on an AlphaScreen-capable plate reader.

Calculate IC50 values by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).
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Caption: Workflow for the PBRM1-BD2 AlphaScreen assay.
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2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the inhibitor to the target protein,

allowing for the determination of the dissociation constant (Kd).

Materials:

Purified PBRM1-BD2 protein

PBRM1-BD2-IN-1

ITC Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% v/v glycerol, 1% v/v DMSO

ITC instrument (e.g., Malvern MicroCal)

Protocol:

Dialyze the purified PBRM1-BD2 protein against the ITC buffer overnight to ensure buffer

matching.

Prepare a solution of PBRM1-BD2-IN-1 in the final dialysis buffer. The final DMSO

concentration must be identical in both the protein and inhibitor solutions.

Degas both the protein and inhibitor solutions.

Load the PBRM1-BD2 solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

Load the PBRM1-BD2-IN-1 solution (e.g., 200-500 µM) into the injection syringe.

Set up the experiment with an initial delay, followed by a series of injections (e.g., 20

injections of 2 µL each) at a constant temperature (e.g., 25°C).

Perform a control experiment by injecting the inhibitor solution into the buffer-filled sample

cell to determine the heat of dilution.

Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes

to a suitable binding model (e.g., one-site binding) to determine Kd, stoichiometry (n), and

enthalpy (ΔH).
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3. Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein

upon ligand binding, indicating stabilization.

Materials:

Purified PBRM1-BD2 protein

SYPRO Orange dye (e.g., from Thermo Fisher Scientific)

DSF Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl

PBRM1-BD2-IN-1 (dissolved in DMSO)

Real-time PCR instrument with a thermal ramping capability (e.g., Bio-Rad CFX96)

Protocol:

Prepare a master mix containing PBRM1-BD2 protein (final concentration 2-5 µM) and

SYPRO Orange dye (final dilution 1:1000) in DSF buffer.

Aliquot the master mix into the wells of a 96-well PCR plate.

Add PBRM1-BD2-IN-1 at various concentrations or DMSO (vehicle control) to the wells.

The final DMSO concentration should be kept constant.

Seal the plate.

Place the plate in the real-time PCR instrument.

Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring

fluorescence at each temperature increment.

Determine the Tm by identifying the temperature at which the fluorescence signal is at its

maximum in the first derivative of the melting curve.
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The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the

inhibitor minus the Tm of the protein with DMSO.

Cell-Based Assays
1. Cell Viability/Cytotoxicity Assay

This assay determines the effect of PBRM1-BD2-IN-1 on the proliferation of cancer cell lines.

Materials:

PBRM1-dependent prostate cancer cell line (e.g., LNCaP)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

PBRM1-BD2-IN-1 (dissolved in DMSO)

Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay from Promega, or

resazurin-based assays)

96-well clear-bottom white or black microplates

Plate reader (luminometer or fluorometer)

Protocol:

Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well)

and allow them to adhere overnight.

Prepare a serial dilution of PBRM1-BD2-IN-1 in complete medium. The final DMSO

concentration should not exceed 0.1%.

Remove the old medium from the cells and add 100 µL of the medium containing the

diluted inhibitor or vehicle control (DMSO in medium).

Incubate the cells for the desired period (e.g., 5 days). For longer incubations, the medium

with the inhibitor may need to be replaced every 48-72 hours.
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At the end of the incubation period, add the cell viability reagent according to the

manufacturer's instructions.

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for

resazurin).

Measure the luminescence or fluorescence using a plate reader.

Normalize the data to the vehicle-treated control cells and plot the results as a percentage

of viability versus inhibitor concentration to determine the GI50 (concentration for 50%

growth inhibition).
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Caption: Workflow for a cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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